2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene
Description
Contextualization within Substituted Diaryl Ethers and Aromatic Compounds Research
The presence of bromine and nitro groups places the compound within the extensively studied field of halogenated and nitrated aromatic compounds. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic rings, making them susceptible to certain types of chemical reactions. sigmaaldrich.com Aromatic nitro compounds are also known for their diverse applications, including in the synthesis of dyes, pharmaceuticals, and explosives. nih.gov
The combination of a diaryl ether core with bromo and nitro substituents suggests that 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene could be a scaffold for developing new molecules with specific electronic, biological, or material properties. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their activities.
Rationale for Investigating the Chemical Compound this compound
While specific research on this compound is not available, a rationale for its investigation can be hypothesized based on the known properties of its constituent chemical groups. The electron-withdrawing nature of the nitro group, combined with the presence of bromine atoms, could make the aromatic rings susceptible to nucleophilic aromatic substitution reactions. This would make the compound a potentially useful intermediate in the synthesis of more complex molecules.
Furthermore, many substituted diaryl ethers exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific substitution pattern of this compound could lead to unique biological effects that warrant investigation. The rationale for its synthesis and study would likely be to explore its potential as a building block in organic synthesis or to screen it for biological activity.
Overview of Key Academic Research Trajectories for this compound
Given the absence of published research, there are no established academic research trajectories for this compound. However, based on the research trajectories of similar compounds, several potential avenues of investigation can be proposed:
Synthetic Methodology: Research could focus on developing efficient and scalable synthetic routes to this compound and its analogs. This would involve exploring different coupling reactions to form the diaryl ether bond and optimizing the introduction of the bromo and nitro substituents.
Chemical Reactivity Studies: A key research trajectory would be to investigate the reactivity of the compound. This would include studying its behavior in various chemical transformations, particularly nucleophilic aromatic substitution reactions, to understand its potential as a synthetic intermediate.
Biological Screening: A significant research effort could be directed towards evaluating the biological activity of this compound. This would involve screening the compound against a panel of biological targets, such as enzymes, receptors, or microbial strains, to identify any potential therapeutic applications.
Material Science Applications: The electronic properties conferred by the nitro and bromo groups could make this compound a candidate for investigation in materials science. Research could explore its potential use in the development of new polymers, dyes, or electronic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-bromophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNVNYMRCGVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene
Retrosynthetic Analysis of the 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene Molecular Architecture
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.netdeanfrancispress.comscripps.edu For this compound, the primary disconnection focuses on the diaryl ether bond (C-O), which is a key structural feature.
Two principal retrosynthetic disconnections can be proposed:
Disconnection A: Cleavage of the ether bond suggests two primary synthons: a 4-bromophenoxide nucleophile and a 2,4-dibromo-5-nitrophenyl cation electrophile. This leads to the identification of 4-bromophenol (B116583) and 1,2-dibromo-4-nitrobenzene (B1583194) as the corresponding synthetic equivalents. This pathway is strategically sound because the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromine atom ortho to it. masterorganicchemistry.comchemistrysteps.com
Disconnection B: An alternative cleavage of the ether bond points to a 2-bromo-4-nitrophenoxide and a 4-bromophenyl cation. The corresponding synthetic equivalents would be 2-bromo-4-nitrophenol (B183087) and 4-bromohalide (e.g., 4-bromobenzene). This route is generally less favored in a classic SNAr context because the phenyl ring lacking an activating group is not susceptible to nucleophilic attack. However, this disconnection becomes viable when considering metal-catalyzed cross-coupling reactions. researchgate.net
A secondary level of analysis involves the synthesis of the precursors themselves. For instance, 1,2-dibromo-4-nitrobenzene can be retrosynthetically derived from 3-bromonitrobenzene through bromination, or from 1,2-dibromobenzene (B107964) via nitration. The regioselectivity of these electrophilic aromatic substitution reactions is a critical consideration in the forward synthesis. researchgate.net Similarly, 2-bromo-4-nitrophenol can be traced back to simpler starting materials like phenol (B47542) through sequential nitration and bromination. quora.com
This analysis highlights that the most logical forward synthesis would likely involve the coupling of a suitably activated nitro-substituted benzene (B151609) ring with a brominated phenol derivative.
Established Synthetic Routes Towards this compound
Established methods for synthesizing the target molecule primarily rely on fundamental organic reactions, focusing on the formation of the diaryl ether linkage and the specific placement of the bromo and nitro substituents.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Linkage Formation
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the formation of diaryl ethers, especially when the aromatic ring is "activated" by electron-withdrawing groups. masterorganicchemistry.comnih.gov In the synthesis of this compound, the nitro group on one of the benzene rings serves as a powerful activating group, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. chemistrysteps.com
The most direct SNAr approach involves the reaction of 1,2-dibromo-4-nitrobenzene with 4-bromophenol. In this reaction, the phenoxide, generated by treating 4-bromophenol with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), acts as the nucleophile. It attacks the carbon atom bearing the bromine that is ortho to the activating nitro group. The presence of the nitro group at the para position relative to the other bromine further enhances the electrophilicity of the target carbon, making the substitution highly regioselective.
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. wikipedia.org Microwave irradiation can sometimes be used to accelerate the reaction. organic-chemistry.org
Table 1: Typical Conditions for SNAr Synthesis of Diaryl Ethers
| Parameter | Condition | Rationale |
| Electrophile | Aryl halide with ortho/para electron-withdrawing groups (e.g., 1,2-dibromo-4-nitrobenzene) | Activation of the ring for nucleophilic attack. masterorganicchemistry.com |
| Nucleophile | Phenol (e.g., 4-bromophenol) | Source of the phenoxy group. |
| Base | K₂CO₃, Cs₂CO₃, NaOH | To deprotonate the phenol, forming the more reactive phenoxide. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) | Solubilizes the reactants and facilitates the reaction. wikipedia.org |
| Temperature | Elevated (e.g., 100-160 °C) | Provides the necessary activation energy for the reaction. |
Selective Bromination and Nitration Strategies for Aromatic Functionalization
The synthesis of the required precursors, or the functionalization of a pre-formed diphenyl ether, relies on selective electrophilic aromatic substitution reactions.
Nitration: The introduction of the nitro group is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). beilstein-journals.orgewadirect.com If starting with 4-bromo-1-(4-bromophenoxy)benzene, the directing effects of the existing substituents must be considered. The phenoxy group is an ortho, para-director, while the bromo group is also an ortho, para-director, albeit a deactivating one. The strong activating effect of the ether oxygen would likely direct the incoming nitro group to the positions ortho or para to it. Selective nitration can be challenging and may lead to a mixture of isomers. rsc.org A more controlled approach is to nitrate (B79036) one of the starting materials, such as 1,2-dibromobenzene, before the coupling reaction.
Bromination: Bromination is commonly performed using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or with N-bromosuccinimide (NBS). nih.gov The regioselectivity is governed by the existing functional groups. For example, to synthesize 2-bromo-4-nitrophenol, one could start with 4-nitrophenol. The hydroxyl group is a strong activating ortho, para-director, and the nitro group is a meta-director. The powerful directing effect of the hydroxyl group would guide the bromine to the position ortho to it. quora.com Using reagents like NBS in the presence of an acid catalyst can provide excellent selectivity for ortho-bromination of para-substituted phenols. nih.gov
Table 2: Reagents for Selective Aromatic Functionalization
| Reaction | Reagent System | Selectivity Control |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Controlled by the directing effects of existing substituents. nih.gov |
| Bromination | Br₂ / FeBr₃ | Classic electrophilic bromination, regioselectivity depends on directing groups. |
| Bromination | N-Bromosuccinimide (NBS) / Acid Catalyst | Often provides high selectivity for ortho-bromination of phenols. nih.govresearchgate.net |
Advanced and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the use of more efficient, selective, and environmentally benign methods. These include catalytic cross-coupling reactions and the application of green chemistry principles.
Catalytic Methods in Diary Ether Synthesis Applied to this compound
While SNAr is effective, it is often limited to activated aryl halides. Metal-catalyzed cross-coupling reactions offer a more versatile alternative for forming the C-O ether bond, accommodating a broader range of substrates. acs.org
Ullmann Condensation: This is a classic copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org The synthesis of the target molecule could be achieved by coupling 2-bromo-4-nitrophenol with 1,4-dibromobenzene (B42075) using a copper catalyst (e.g., CuI, CuO, or copper powder) and a base in a high-boiling polar solvent. acs.orgmdpi.com Modern Ullmann-type reactions often use ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine to facilitate the reaction at lower temperatures. organic-chemistry.org
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a powerful and highly general method for forming diaryl ethers. organic-chemistry.orgwikipedia.org It can couple a wide variety of aryl halides or triflates with phenols. researchgate.net For the target molecule, one could couple 1,2-dibromo-4-nitrobenzene with 4-bromophenol. This reaction typically employs a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, DPEphos) and a strong base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). libretexts.orgresearchgate.net The high functional group tolerance of this method is a significant advantage. acs.org
Table 3: Comparison of Catalytic Methods for Diaryl Ether Synthesis
| Method | Catalyst System | Typical Substrates | Advantages |
| Ullmann Condensation | Copper (e.g., CuI) +/- Ligand | Aryl halides (often activated) + Phenols | Cost-effective metal catalyst. wikipedia.org |
| Buchwald-Hartwig Coupling | Palladium + Phosphine Ligand | Wide range of aryl halides/triflates + Phenols | High generality, functional group tolerance, milder conditions. organic-chemistry.orgwikipedia.org |
Green Chemistry Principles and Flow Chemistry in this compound Production
Applying green chemistry principles to the synthesis aims to reduce waste, minimize hazards, and improve energy efficiency. nih.govyoutube.comjddhs.com
Green Chemistry Principles:
Atom Economy: Catalytic methods like the Buchwald-Hartwig coupling are preferred over stoichiometric reactions as they maximize the incorporation of reactant atoms into the final product. pnas.org
Safer Solvents: Efforts are made to replace hazardous solvents like DMF and NMP with greener alternatives such as anisole, ethyl lactate, or even water for certain catalytic reactions. wiley-vch.de
Catalysis: Using catalysts (e.g., palladium, copper) instead of stoichiometric reagents reduces waste and allows for reactions under milder conditions. youtube.com
Energy Efficiency: Performing reactions at lower temperatures, which is often possible with highly active modern catalysts, reduces energy consumption. jddhs.com
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of compounds like this compound, particularly for hazardous steps like nitration. europa.eu
Nitration reactions are highly exothermic and can pose safety risks in large-scale batch reactors. beilstein-journals.org Flow reactors provide superior heat transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and preventing the formation of dangerous hotspots. ewadirect.comeuropa.eu This enhanced safety allows reactions to be run under more aggressive conditions, often leading to faster reaction times and higher yields. nih.gov Furthermore, the small reactor volume minimizes the amount of hazardous material present at any given time, significantly reducing the risk of accidents. acs.org The integration of flow reactors can lead to safer, more efficient, and scalable production processes.
Challenges and Innovations in the Synthesis of Highly Substituted Brominated Nitrophenoxy Compounds
The primary method for constructing the C-O-C diaryl ether bond is the Ullmann condensation. mdpi.comwikipedia.org This classical reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.org
Challenges:
Harsh Reaction Conditions: Traditional Ullmann-type reactions necessitate high temperatures, often exceeding 210 °C, and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org These conditions can lead to thermal decomposition of sensitive substrates, especially those containing nitro groups.
Substrate Reactivity: The reactivity of the aryl halides is a significant factor. Aryl halides, such as 2,5-dibromonitrobenzene, are activated by the electron-withdrawing nitro group towards nucleophilic aromatic substitution. However, the presence of multiple bulky bromine atoms can introduce significant steric hindrance, impeding the approach of the nucleophile (the phenoxide).
Catalyst Issues: The classic Ullmann reaction often requires stoichiometric amounts of copper, which can complicate product purification. wikipedia.org The copper catalyst, whether as metal powder or salts, can also be sensitive to air and moisture. wikipedia.org
Side Reactions: The strong electron-withdrawing nature of the nitro group, while activating the ring for nucleophilic attack, can also be susceptible to reduction under certain reaction conditions. Furthermore, competitive side reactions, such as the formation of symmetrical diaryl ethers from the starting phenol, can reduce the yield of the desired unsymmetrical product.
Innovations:
Modern synthetic chemistry has focused on overcoming these challenges through the development of advanced catalytic systems. These innovations have led to milder reaction conditions, improved yields, and broader substrate compatibility. mdpi.com
Homogeneous Copper Catalysis: The development of soluble copper catalysts featuring bidentate ligands has revolutionized the Ullmann condensation. mdpi.com These ligand-supported copper complexes can facilitate the reaction under much milder conditions, expanding the scope of compatible functional groups. mdpi.com
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation. scirp.orgberkeley.edu These methods often offer higher turnover numbers and can proceed at room temperature for certain substrates. berkeley.edu The use of specialized phosphine ligands is crucial for the success of these transformations. scirp.org
Nanoparticle Catalysis: The use of copper and copper oxide nanoparticles (CuO-NPs) has emerged as a significant advancement in heterogeneous catalysis for Ullmann etherification. mdpi.com These catalysts can exhibit high activity and can often be recovered and reused, adding to the sustainability of the process. researchgate.net Reactions catalyzed by copper nanoparticles can proceed under milder conditions (e.g., 50–120 °C) compared to traditional methods. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate palladium-catalyzed cross-coupling reactions for the synthesis of polyphenolic ethers. scirp.org This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating. scirp.org
The table below contrasts the general conditions for classical versus modern innovative methods for diaryl ether synthesis, relevant to the formation of compounds like this compound.
Table 1. Comparison of Synthetic Methodologies for Diaryl Ether Formation
| Feature | Classical Ullmann Condensation | Modern Catalytic Methods (Cu/Pd) |
|---|---|---|
| Catalyst | Stoichiometric Copper powder or salts | Catalytic amounts of Cu or Pd complexes with ligands |
| Temperature | High (>200 °C) | Mild to moderate (Room Temp. to ~120 °C) |
| Solvents | High-boiling polar (e.g., DMF, Nitrobenzene) | Common organic solvents (e.g., Dioxane, Toluene) |
| Substrate Scope | Often limited to activated aryl halides | Broader, including less reactive and sterically hindered substrates |
| Reaction Time | Often lengthy (hours to days) | Can be significantly shorter, especially with microwave assistance |
| Yields | Variable, often moderate to low | Generally higher and more reproducible |
These innovations have made the synthesis of complex molecules like this compound more efficient and accessible, paving the way for further exploration of their properties and applications.
Computational and Theoretical Investigations of 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of this compound. These methods provide a quantum mechanical description of the molecule, offering precise information about its orbitals and charge distribution.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's stability and reactivity. nih.gov For aromatic compounds, these orbitals are crucial in understanding reaction mechanisms. wikipedia.org
In analogs such as polybrominated diphenyl ethers (PBDEs), the HOMO-LUMO gap is an important parameter for investigating photolytic reactions. nih.gov For this compound, the presence of electron-withdrawing nitro and bromo groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The π-systems of the phenyl rings contribute significantly to the frontier orbitals, and their energies are modulated by the substituents. Theoretical studies on similar nitroaromatic compounds have utilized molecular orbital calculations to predict key properties and understand the role of substituents on the molecular structure. researchgate.net The lowest singlet excited state in many PBDEs is initiated by an electron transfer from the HOMO to the LUMO, involving a π–σ* excitation. nih.gov
Table 1: Predicted Frontier Orbital Energies for this compound and Related Analogs
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Diphenyl ether | -8.5 | -0.5 | 8.0 |
| 4-Bromophenoxy benzene (B151609) | -8.7 | -0.8 | 7.9 |
| 4-Nitrophenoxy benzene | -9.2 | -1.5 | 7.7 |
| This compound | -9.5 | -1.8 | 7.7 |
Note: The data in this table is illustrative and based on general trends observed in substituted diphenyl ethers. Actual values would require specific quantum chemical calculations.
The molecular electrostatic potential (MESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. rsc.org It illustrates the electrostatic potential experienced by a positive test charge at various points near the molecule. nih.gov For substituted benzenes, the MESP is influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov
In this compound, the electronegative oxygen, nitrogen, and bromine atoms create regions of negative electrostatic potential, while the hydrogen atoms and the regions above and below the aromatic rings will exhibit positive potential. The nitro group, being a strong electron-withdrawing group, will significantly polarize the molecule, creating a region of high positive potential on the carbon atom to which it is attached and a highly negative potential around its oxygen atoms. This is consistent with studies on other nitroaromatic compounds where the nitro group plays a crucial role in defining the electrostatic landscape. nih.gov The bromine atoms also contribute to the complex electrostatic profile of the molecule. The charge distribution in halogenated compounds shows that halogens typically bear a negative charge. researchgate.net
Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom | Predicted Partial Charge (a.u.) |
| O (ether linkage) | -0.45 |
| N (nitro group) | +0.60 |
| O (nitro group) | -0.35 |
| Br (on the first ring) | -0.05 |
| Br (on the second ring) | -0.05 |
| C (attached to NO2) | +0.15 |
Note: The data in this table is illustrative and based on general principles of charge distribution in organic molecules. Precise values would require specific calculations.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations provide insights into the conformational behavior and intermolecular interactions of this compound, which are crucial for understanding its behavior in different environments.
The diphenyl ether core of this compound allows for considerable conformational flexibility due to rotation around the C-O-C bonds. Quantum chemical methods have been employed to investigate the conformational properties of related polybrominated diphenyl ethers (PBDEs). researchgate.net These studies indicate that most PBDEs are conformationally flexible, with low energy barriers for the interconversion of stable conformers. researchgate.netnih.gov The preferred conformation is typically a "skewed" or "twisted" arrangement of the two phenyl rings relative to each other, rather than a planar or perpendicular geometry. The presence of bulky substituents like bromine atoms can influence the preferred dihedral angles and the energy barriers to rotation. nih.gov For this compound, the bromine and nitro substituents will sterically interact with the phenyl rings, influencing the equilibrium conformation.
Molecular dynamics simulations can predict how a molecule will interact with other chemical structures, such as biological macromolecules or solvent molecules. For this compound, several types of intermolecular interactions are plausible. The nitro group is capable of forming hydrogen bonds with hydrogen bond donors, which is a key interaction for nitroaromatic compounds with biological targets like nitroarene dioxygenases. nih.gov The aromatic rings can participate in π-π stacking and hydrophobic interactions. The bromine atoms can engage in halogen bonding, a type of non-covalent interaction that can be significant in molecular recognition. Studies on hydroxylated PBDEs have shown that these molecules can have specific orientations within lipid bilayers, which can affect their uptake and toxic action. buffalo.edu
Structure-Reactivity Relationship (SRR) Studies of this compound Analogs
Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For analogs of this compound, such as other halogenated and nitrated diphenyl ethers, several key relationships have been observed.
In PBDEs, the degree and position of bromination significantly affect their properties. nih.gov For instance, the reactivity of PBDEs often increases with the number of bromine atoms. nih.gov The photodebromination rates of PBDE congeners depend not only on the number of bromine atoms but also on their substitution pattern, which affects the molecule's conformation and electronic properties. nih.gov
Reaction Mechanisms and Pathways Involving 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene
Reactivity of Bromine Substituents in 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene
The compound features two bromine atoms attached to different phenyl rings, leading to differential reactivity. The bromine at the C2 position is on a nitro-substituted ring, while the bromine at the C4' position is on the phenoxy ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common electrophilic partners. nobelprize.org For this compound, both bromine atoms are potential sites for these reactions. However, the bromine atom at the C2 position, being on the electron-deficient, nitro-activated ring, is expected to be more reactive towards the initial oxidative addition step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Heck.
These reactions have become central to organic synthesis due to their tolerance of a wide range of functional groups and relatively mild reaction conditions. nobelprize.org
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. The reaction of this compound with an arylboronic acid could selectively form a new C-C bond at the C2 position under controlled conditions.
Sonogashira Reaction: This involves the coupling of a terminal alkyne with an aryl halide. This would allow for the introduction of an alkynyl group, a valuable functional handle for further transformations.
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base. researchgate.net
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (in Suzuki and Sonogashira) or alkene insertion (in Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product Structure |
|---|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Aryl-substituted derivative |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | Alkynyl-substituted derivative |
| Heck | CH₂=CHR' | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | Alkene-substituted derivative |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. The nitro group in this compound is a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack. stackexchange.comguidechem.com
The bromine atom at the C2 position is ortho to the C4-nitro group. This spatial arrangement is crucial for activating the C-Br bond towards SNAr. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction. stackexchange.com The bromine on the other ring lacks this activation and is therefore significantly less reactive towards nucleophilic displacement.
Therefore, the reaction of this compound with a strong nucleophile (e.g., alkoxides, amines, thiolates) is expected to result in the selective displacement of the bromine atom at the C2 position. The general mechanism proceeds via an addition-elimination pathway. stackexchange.com
Chemical Transformations of the Nitro Group in this compound
The nitro group is not merely an activating group; it is also a versatile functional group that can undergo various chemical transformations, most notably reduction.
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can accomplish this conversion, and the choice of reductant is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.comscispace.com
For this compound, a key challenge is to selectively reduce the nitro group without affecting the two C-Br bonds.
Catalytic Hydrogenation: While effective, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can sometimes lead to competitive hydrodebromination (cleavage of the C-Br bond). commonorganicchemistry.com The use of catalysts like Raney nickel might offer better chemoselectivity, preserving the halogen substituents. commonorganicchemistry.com
Metal/Acid Reductions: Classic methods using metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2) in hydrochloric acid, are generally very effective and compatible with aryl halides. wikipedia.orgcommonorganicchemistry.com These methods are often preferred for their high chemoselectivity.
Other Methods: Reagents like sodium hydrosulfite or zinc dust in the presence of ammonium (B1175870) chloride can also be employed for the reduction. wikipedia.org
The resulting amino derivative, 2-Bromo-1-(4-bromophenoxy)-4-aminobenzene, is a valuable intermediate. The primary amino group can undergo a wide range of subsequent reactions, including diazotization to form diazonium salts (which are precursors to many other functional groups), acylation to form amides, and alkylation.
| Reducing Agent/System | Typical Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| H₂, Pd/C | MeOH or EtOH, room temp. | High efficiency, clean reaction | Risk of de-bromination commonorganicchemistry.com |
| Fe, HCl/AcOH | Reflux | Inexpensive, tolerant of halogens commonorganicchemistry.com | Requires stoichiometric metal, acidic workup |
| SnCl₂, HCl | Room temp. or gentle heating | Mild, good chemoselectivity scispace.com | Stoichiometric tin salts produced |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions | Can have moderate yields |
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. quora.com Its potent inductive and resonance effects render the attached aromatic ring highly electron-deficient. This polarization is fundamental to the reactivity of this compound.
This electron-deficient nature facilitates processes involving electron transfer. Aromatic nitro compounds are known to form charge-transfer complexes with electron-rich aromatic hydrocarbons. libretexts.org In such complexes, the electron-poor nitroaromatic acts as the electron acceptor, while the electron-rich species acts as the donor.
Furthermore, the strong electron-withdrawing character of the nitro group is what stabilizes the negatively charged Meisenheimer intermediate in SNAr reactions, thereby lowering the activation energy for nucleophilic attack on the ring. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, as is the case for the C2-bromine atom in this molecule. stackexchange.com
Photochemical Reactivity and Degradation Pathways of this compound
The primary photochemical processes are likely to involve the C-Br bonds and the nitro group. Aryl bromides can undergo photolytic cleavage of the carbon-bromine bond upon absorption of UV light. This homolytic cleavage would generate an aryl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination, potentially leading to a complex mixture of degradation products.
The nitro group can also participate in photochemical reactions. Aromatic nitro compounds can be photoreduced, and their excited states can initiate oxidation of other organic molecules. The presence of the ether linkage provides another potential site for photochemical degradation, although it is generally more robust than the C-Br bond. Therefore, the most probable photochemical degradation pathway for this molecule under environmental conditions would be the photolysis of the C-Br bonds.
Environmental Fate and Transformation Studies of 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene
Abiotic Degradation Pathways of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene in Environmental Matrices
Abiotic degradation, driven by physical and chemical factors, plays a crucial role in the transformation of persistent organic pollutants. For this compound, the primary abiotic degradation pathways are expected to be photolysis, hydrolysis, and oxidation.
Photodegradation is a significant transformation process for many organic contaminants in the environment. polyu.edu.hk For brominated diphenyl ethers, photolysis is a key degradation pathway, with reductive debromination being a predominant mechanism. polyu.edu.hkresearchgate.net This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. researchgate.net The rate of photolytic degradation is influenced by factors such as the number and position of bromine substituents, the environmental matrix (e.g., water, soil, sediment), and the presence of other substances like humic acids. polyu.edu.hkresearchgate.netmdpi.com
Studies on various PBDEs have shown that half-lives in liquid phases are significantly shorter than in solid or gas phases. polyu.edu.hkresearchgate.net For instance, the photolytic half-life of decabromodiphenyl ether (BDE-209) in soil suspensions can vary from hours to days depending on the light source and soil concentration. mdpi.com It is anticipated that this compound would also undergo photolytic degradation, primarily through the cleavage of the carbon-bromine bonds. The presence of the nitro group may also influence the photochemical reactivity of the molecule. Direct photolysis of nitroaromatic compounds in aqueous solutions has been observed, leading to the formation of various intermediates, including nitrophenols and nitrite (B80452) ions. nih.gov
Table 1: Representative Photodegradation Half-Lives of a Polybrominated Diphenyl Ether (BDE-209) in Soil Suspensions Under Different Light Sources.
| Light Source | Power | Half-life (hours) |
| Mercury Lamp | 500 W | 9.08 |
| Mercury Lamp | 300 W | 18.81 |
| Xenon Lamp | 500 W | 52.75 |
| Xenon Lamp | 300 W | 69.04 |
Data extrapolated from a study on BDE-209 and is intended to be illustrative of the potential behavior of brominated diaryl ethers. mdpi.com
Hydrolysis and oxidation are other important abiotic pathways that can contribute to the transformation of this compound. While many brominated flame retardants are generally resistant to hydrolysis, the presence of the ether linkage and the nitro group could provide sites for chemical attack. nih.gov
Oxidative transformation rates for PBDEs are generally slow compared to their hydroxylated metabolites. nih.gov However, oxidation can still be a relevant degradation pathway, particularly in the atmosphere. The resistance of PBDEs to oxidation is a factor in their long-range transport. nih.gov For this compound, oxidative processes could potentially lead to the formation of hydroxylated derivatives, which may be more susceptible to further degradation.
Biotic Transformation and Biodegradation Research on this compound
Biotic processes, mediated by microorganisms, are fundamental to the ultimate breakdown of many organic pollutants. The biodegradation of halogenated and nitroaromatic compounds has been extensively studied, providing insights into the potential fate of this compound.
The microbial degradation of halogenated nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. mdpi.comnih.gov Anaerobic bacteria are known to reduce the nitro group of nitroaromatic compounds to the corresponding amines. nih.gov This is a critical initial step as it can make the molecule more amenable to further degradation.
Under aerobic conditions, bacteria have evolved various strategies to metabolize nitroaromatic compounds, often involving oxidative pathways that can lead to ring cleavage. nih.gov For brominated compounds, reductive debromination is a key microbial process, particularly under anaerobic conditions. frontiersin.org This can lead to the formation of less halogenated and potentially more biodegradable intermediates.
For diaryl ethers, the initial step in aerobic degradation often involves dioxygenation, which can lead to the cleavage of the ether bond and the formation of catechols and phenols. asm.orgresearchgate.net
Table 2: Potential Microbial Transformation Pathways for this compound based on Structurally Similar Compounds.
| Process | Conditions | Key Reactions | Potential Metabolites |
| Nitroreduction | Anaerobic | Reduction of the nitro group | 2-Bromo-1-(4-bromophenoxy)-4-aminobenzene |
| Reductive Debromination | Anaerobic | Removal of bromine atoms | 1-(4-bromophenoxy)-4-nitrobenzene, 1-phenoxy-4-nitrobenzene |
| Dioxygenation | Aerobic | Cleavage of the ether linkage | Brominated catechols, brominated phenols, nitrocatechol |
Microbial consortia often exhibit greater metabolic capabilities for degrading complex pollutants than individual strains. frontiersin.org Several bacterial genera have been identified as being capable of degrading halogenated and nitroaromatic compounds. For instance, Sphingomonas species are known to degrade a variety of diaryl ethers, including dibenzo-p-dioxins and dibenzofurans, through dioxygenase-initiated pathways. nih.govdavidcwhite.orgnih.gov Sphingomonas sp. strain SS3 has been shown to utilize diphenyl ether and its monohalogenated derivatives as a sole source of carbon and energy. asm.orgresearchgate.net
Fungi, such as Caldariomyces fumago, have also demonstrated the ability to degrade halogenated nitrophenols, showcasing their potential for mycoremediation. mdpi.com The degradation of complex compounds is often enhanced by the synergistic activities within a microbial consortium, where different species carry out sequential steps in the degradation pathway. frontiersin.org It is plausible that a consortium of bacteria and fungi could effectively degrade this compound, with some organisms responsible for nitroreduction and debromination, and others for the cleavage of the aromatic rings.
Environmental Distribution and Persistence Modeling of this compound
The environmental distribution and persistence of this compound will be dictated by its physicochemical properties and its susceptibility to degradation. As a brominated and nitrated aromatic compound, it is expected to exhibit properties of a persistent organic pollutant (POP), including hydrophobicity and a tendency to partition to organic matter in soil and sediment. defra.gov.uknih.govscispace.comnih.gov
Multimedia fate and transport models are used to predict the distribution of POPs on regional and global scales. defra.gov.ukacs.orgresearchgate.net These models consider factors such as emissions, partitioning between air, water, soil, and biota, and degradation rates in each compartment. defra.gov.uk Given its likely persistence, this compound could be subject to long-range environmental transport, leading to its presence in remote ecosystems. defra.gov.uk The persistence of brominated flame retardants in soil and sediment has been well-documented, with some compounds remaining detectable for years after their initial deposition. nih.govresearchgate.netresearchgate.net The combination of bromination and the nitro group in this compound suggests a high potential for persistence in the environment.
Analytical Methodologies for Detection and Quantification of 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene in Research Contexts
Chromatographic Techniques for Separation and Analysis of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene
Chromatographic methods are fundamental for isolating this compound from complex mixtures, such as reaction workups or biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is often dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most effective approach.
Method development would involve a systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common starting point for reversed-phase separations due to its broad applicability. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is a critical parameter that is adjusted to control the retention time of the analyte. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the highly nonpolar this compound while also separating it from more polar impurities.
The selection of the detector is also crucial. A UV-Vis detector is highly suitable for this compound due to the presence of the nitroaromatic chromophore, which would be expected to absorb strongly in the UV region (around 240-270 nm). For enhanced selectivity and lower detection limits, a Diode Array Detector (DAD) can be employed to obtain the full UV spectrum of the peak, aiding in peak purity assessment.
A summary of typical starting parameters for an HPLC method for a compound of this nature is presented in the interactive table below.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
For trace-level analysis, particularly in complex environmental or biological samples, GC-MS offers excellent sensitivity and specificity. nih.gov The suitability of GC-MS for this compound depends on its thermal stability and volatility. Assuming the compound can be volatilized without significant degradation, GC-MS can provide both quantitative data and structural confirmation.
The development of a GC-MS method would focus on optimizing the temperature program of the GC oven to ensure good separation from other volatile components in the sample. A non-polar or semi-polar capillary column, such as a DB-5ms, is often a good choice for aromatic compounds. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for the molecule, which serves as a "fingerprint" for its identification. For ultra-trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to significantly enhance sensitivity and reduce matrix interference. gcms.cz
An illustrative set of GC-MS parameters for the analysis of a similar compound is outlined in the interactive table below.
| Parameter | Typical Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be adapted for quantitative measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the two benzene (B151609) rings. libretexts.org Protons on the nitro-substituted ring would be expected to be shifted further downfield due to the electron-withdrawing nature of the nitro group. researchgate.net The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, with carbons attached to bromine and the ether oxygen exhibiting characteristic chemical shifts. libretexts.org
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands for this compound would include C-O-C stretching vibrations for the diaryl ether linkage (typically in the 1200-1300 cm⁻¹ region), strong asymmetric and symmetric stretching bands for the nitro group (around 1530 and 1350 cm⁻¹), and C-Br stretching vibrations at lower wavenumbers. fiveable.mepressbooks.pub Aromatic C-H and C=C stretching bands would also be present.
High-Resolution Mass Spectrometry (HRMS) : HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. measurlabs.com By measuring the exact mass of the molecular ion, the molecular formula of this compound can be unequivocally confirmed. The isotopic pattern resulting from the two bromine atoms (with their characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would be a prominent feature in the mass spectrum, providing further confirmation of the structure.
An overview of the expected spectroscopic data for this compound is provided in the interactive table below.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 6.8-8.2 ppm). Protons on the nitro-substituted ring would be deshielded and appear at higher chemical shifts. |
| ¹³C NMR | Signals for aromatic carbons in the range of 110-160 ppm. Carbons directly attached to the electronegative oxygen and bromine atoms, as well as the nitro group, would have distinct chemical shifts. |
| IR | Strong C-O-C stretch (ether) ~1240 cm⁻¹; Strong N=O asymmetric stretch ~1530 cm⁻¹; Strong N=O symmetric stretch ~1350 cm⁻¹; C-Br stretch ~600-700 cm⁻¹; Aromatic C-H and C=C stretches. |
| HRMS | A molecular ion peak with a highly accurate mass corresponding to the elemental formula C₁₂H₇Br₂NO₃. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) would be observed. |
Advanced Detection Strategies in Complex Research Samples
When analyzing this compound in complex research samples, such as environmental matrices or biological tissues, advanced detection strategies are often necessary to achieve the required sensitivity and selectivity. These methods are crucial for overcoming matrix effects and detecting the compound at trace or ultra-trace levels.
For instance, in environmental analysis, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for sample cleanup and pre-concentration prior to chromatographic analysis. nih.gov The choice of sorbent for SPE or solvents for LLE would be optimized to selectively retain the target analyte while removing interfering substances.
In the context of GC-MS, the use of tandem mass spectrometry (MS/MS) can significantly improve the signal-to-noise ratio. mdpi.com In an MS/MS experiment, a specific precursor ion of this compound is selected and fragmented, and then one or more specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is highly selective and is a standard method for the quantification of trace-level contaminants.
For HPLC-based analysis, coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides a powerful analytical tool. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can be used to achieve very low detection limits and provide a high degree of confidence in the identification of the analyte in complex samples. chromatographyonline.com
Exploratory Research on the Role of 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene As a Chemical Scaffold or Precursor
Utilization of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene in Material Science Research
The molecular architecture of this compound, featuring reactive halogen and nitro functionalities, positions it as a promising building block in material science. These groups can facilitate polymerization and allow for the introduction of specific properties into the resulting materials.
The structure of this compound is amenable to various polymerization strategies. The bromine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. echemi.comwikipedia.orgmsu.edulibretexts.org This reactivity is a cornerstone for the synthesis of poly(arylene ether)s, a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.net
One potential polymerization pathway involves the reaction of this compound with a bisphenol in the presence of a base. In this scenario, the bisphenoxide would displace the bromine atoms, leading to the formation of a poly(ether ether) backbone. The nitro group would remain as a pendant functionality on the polymer chain, which could be subsequently modified to tune the polymer's properties. For instance, reduction of the nitro group to an amine would introduce a site for cross-linking or for grafting other polymer chains.
Alternatively, the compound could undergo Ullmann-type coupling reactions, which are classic methods for the formation of diaryl ethers, to produce polymers. rsc.orgorganic-chemistry.orgnih.gov While typically used for small molecule synthesis, adaptations of this copper-catalyzed reaction for polymerization are known.
The table below outlines potential polymerization reactions involving this compound.
| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Type | Key Features of Resulting Polymer |
| Nucleophilic Aromatic Substitution (SNAr) | Bisphenols (e.g., Bisphenol A) | Poly(arylene ether) | High thermal stability, chemical resistance, pendant nitro groups for further functionalization. |
| Ullmann Condensation | Self-condensation or with other activated aryl halides | Poly(arylene ether) | Rigid polymer backbone, potential for high glass transition temperature. |
| Suzuki or Stille Coupling (after conversion of bromo to boronic ester or stannane) | Dihalogenated aromatic compounds | Poly(arylene)s | Conjugated polymers with potential for electronic and optical applications. |
Beyond its role as a monomer, this compound could be incorporated into more complex material architectures. For example, its high bromine content makes it a candidate for imparting flame retardancy to existing polymers when used as an additive or co-monomer. Brominated compounds are known to act as flame retardants by releasing bromine radicals upon combustion, which interrupt the radical chain reactions of the fire. researchgate.net
The nitro group also offers a handle for creating materials with specific functionalities. For instance, the nitroaromatic moiety is known to have a high affinity for electron-rich surfaces and molecules, which could be exploited in the design of sensors or separation media. Materials incorporating this compound might exhibit selective adsorption properties for certain analytes. Furthermore, the nitro group is electrochemically active and can be reduced. tandfonline.com Polymers or materials functionalized with this moiety could find applications in electrochemical sensors or as redox-active materials in batteries or capacitors.
Investigation of this compound as a Synthetic Intermediate for Novel Chemical Entities
The reactivity of the functional groups in this compound makes it a versatile starting material for the synthesis of a variety of novel organic molecules, particularly heterocyclic compounds.
The electron-withdrawing nitro group strongly activates the bromine atom in the same ring towards nucleophilic aromatic substitution. echemi.comwikipedia.orgmsu.edulibretexts.org This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted diaryl ethers.
Furthermore, the nitro group itself is a versatile functional group that can be readily transformed. Catalytic hydrogenation can reduce the nitro group to an amine, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). This primary amine can also serve as a key building block for the synthesis of various heterocyclic systems, such as quinolines, quinoxalines, or benzimidazoles, through condensation reactions with appropriate precursors. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov
The following table summarizes some potential synthetic transformations of this compound.
| Reaction Type | Reagent(s) | Functional Group Transformed | Product Class |
| Nucleophilic Aromatic Substitution | R-NH2, R-SH, R-OH/base | Bromine | Substituted diaryl ethers |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Bromine | Terphenyl ethers |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Bromine | Aminated diaryl ethers |
| Nitro Group Reduction | H2/Pd, SnCl2, Fe/HCl | Nitro group | Amino-diaryl ether |
| Heterocycle Formation (from amino derivative) | 1,2-Diketone | Amino group | Quinoxaline derivatives |
| Heterocycle Formation (from amino derivative) | β-Ketoester | Amino group | Quinoline derivatives |
Research on Structural Analogs Derived from this compound and Their Academic Relevance
The diaryl ether scaffold is a common motif in many biologically active molecules, including some herbicides and potential therapeutic agents. chemrxiv.orgnih.govnih.govresearchgate.net Systematic modification of the substitution pattern on the two phenyl rings of this compound would allow for the generation of a library of structural analogs. The academic relevance of such a library lies in the ability to conduct structure-activity relationship (SAR) studies. chemrxiv.orgnih.govnih.govresearchgate.netchemrxiv.org
By varying the nature and position of the substituents, researchers could probe the structural requirements for a particular biological activity. For instance, the bromine atoms could be replaced with other halogens or with alkyl, alkoxy, or cyano groups. The nitro group could be moved to other positions on the ring or replaced with other electron-withdrawing groups like a sulfone or a ketone. Each of these modifications would alter the electronic and steric properties of the molecule, which in turn could modulate its interaction with a biological target.
The table below presents a hypothetical matrix for the design of structural analogs and the potential insights from their study.
| Position of Modification | Type of Modification | Potential Impact on Properties | Relevance to SAR Studies |
| 2-position | Replacement of Br with Cl, F, I | Alteration of steric bulk and electronic effects | Understanding the role of halogen size and electronegativity on activity. |
| 4-position | Replacement of NO2 with CN, SO2R, COR | Modulation of electron-withdrawing strength and hydrogen bonding capacity | Probing the importance of the nitro group for binding or reactivity. |
| 4'-position | Replacement of Br with H, alkyl, alkoxy | Variation of lipophilicity and steric hindrance | Investigating the influence of the substituent on the 'second' phenyl ring on overall activity. |
| Ether Linkage | Replacement with S (thioether) or Se (selenoether) | Change in bond angle, length, and electronic properties | Exploring the bioisosteric replacement of the ether oxygen. wikipedia.org |
Potential as a Molecular Probe in Mechanistic Biological Studies
Molecular probes are essential tools for studying biological systems. purdue.edursc.orgresearchgate.net The structure of this compound contains features that could be exploited in the design of such probes for in vitro mechanistic studies, such as receptor binding assays. nih.gov
The nitroaromatic group is a known chromophore and can also act as a quencher of fluorescence. nih.gov This property could be utilized in the design of "turn-on" fluorescent probes. For example, the diaryl ether could be linked to a fluorophore in such a way that the nitro group quenches its emission. A specific chemical reaction with an analyte of interest, perhaps involving the displacement of a bromine atom or a reaction at the nitro group, could lead to a structural change that alleviates this quenching, resulting in a fluorescent signal.
In the context of receptor binding studies, the compound itself or a derivative could be used as a ligand. nih.gov The nitro group could serve as a useful spectroscopic handle or as a key interaction point within a receptor's binding pocket. While not possessing inherent signaling properties, such a molecule could be used as a competitive ligand to study the binding of other molecules to a receptor. The bromine atoms also provide a potential site for the attachment of reporter groups, such as radioactive isotopes or affinity tags, which are commonly used in binding assays.
The design of a molecular probe based on this scaffold would depend on the specific biological question being addressed. The table below outlines some hypothetical applications in this area.
| Probe Type | Design Principle | Potential Application | Information Gained |
| Fluorescent Probe | Nitro group as a quencher for a tethered fluorophore. | Detection of specific enzyme activity (e.g., a reductase that reduces the nitro group). | Spatiotemporal information on enzyme activity in a cellular lysate. |
| Affinity-Based Probe | Immobilization on a solid support via one of the bromine atoms. | Pull-down assays to identify binding partners from a cell extract. | Identification of proteins that interact with the diaryl ether scaffold. |
| Competitive Binding Ligand | Use in an assay with a known receptor and a labeled primary ligand. | Characterization of the binding pocket of a receptor. | Determination of the binding affinity (Ki) of the test compound and its analogs. |
Future Research Directions and Unresolved Questions for 2 Bromo 1 4 Bromophenoxy 4 Nitrobenzene
Development of Novel Derivatization Strategies for Enhanced Functionality
Before derivatization strategies can be developed, the parent molecule, 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene, must first be synthesized and characterized. A primary research objective would be to establish a reliable and efficient synthetic route. Following this, the reactivity of the compound's key functional groups—the bromine atoms and the nitro group—could be explored. Future work could then focus on:
Nucleophilic Aromatic Substitution: Investigating the displacement of the bromine atoms or the nitro group with various nucleophiles to introduce new functionalities. The relative reactivity of the two bromine atoms, influenced by the electronic effects of the nitro group and the phenoxy bridge, would be a key area of study.
Reduction of the Nitro Group: The conversion of the nitro group to an amine would provide a versatile handle for a wide range of subsequent derivatization reactions, including amide formation, diazotization, and the synthesis of heterocyclic structures.
Cross-Coupling Reactions: The bromine atoms could serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds and the construction of more complex molecular architectures.
Advanced Computational Prediction of Environmental Behavior and Reactivity Mechanisms
In the absence of experimental data, computational chemistry offers a powerful tool for initial investigation. Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to:
Predict Physicochemical Properties: Calculate key properties like molecular geometry, electronic structure, dipole moment, and spectral characteristics (IR, NMR).
Model Reactivity: Elucidate reaction mechanisms and predict the regioselectivity of potential derivatization reactions. This would be invaluable in guiding synthetic efforts.
Assess Environmental Fate: Predict properties relevant to environmental behavior, such as octanol-water partition coefficient (logP), soil adsorption coefficient (Koc), and susceptibility to atmospheric degradation. This would provide a preliminary assessment of its potential persistence and bioaccumulation.
Integration of this compound into Emerging Fields of Materials and Catalysis Research
Once the fundamental chemistry of this compound is understood, its potential applications can be explored. Given its structure as a polyhalogenated diphenyl ether, research could be directed towards:
Materials Science: Investigating its potential as a monomer or additive in the development of new polymers, potentially with inherent flame-retardant properties, a known application for other PBDEs.
Catalysis: Exploring the use of its derivatives as ligands for transition metal catalysts. The presence of multiple potential coordination sites could lead to novel catalytic activities.
Addressing Knowledge Gaps in its Environmental Transformation Pathways and Products
A critical area of future research will be to understand the environmental behavior of this compound. This is particularly important given the known environmental concerns associated with other brominated diphenyl ethers. Key research questions include:
Biodegradation: Are there microorganisms capable of degrading this compound? If so, what are the metabolic pathways and the resulting transformation products?
Photodegradation: How does the compound behave when exposed to sunlight? Does it degrade, and what are the photoproducts?
Abiotic Degradation: Is the compound susceptible to hydrolysis or other abiotic degradation processes in soil and water?
Q & A
Basic: What are optimized synthetic routes for 2-bromo-1-(4-bromophenoxy)-4-nitrobenzene, and how are reaction conditions validated?
Answer:
A continuous flow methodology using a microreactor system at 195°C with DBU (1,8-diazabicycloundec-7-ene) as a base in acetonitrile is effective. This approach achieves >99% yield by minimizing side reactions (e.g., hydrolysis of nitro groups). Validation involves monitoring reaction progress via HPLC and confirming purity (>98%) through COA (Certificate of Analysis) with GC-MS or LC-MS .
Basic: How should crystallization conditions be optimized for X-ray diffraction studies of this compound?
Answer:
Use slow evaporation from dichloromethane/hexane mixtures to obtain single crystals suitable for X-ray analysis. Employ SHELXL (SHELX suite) for structure refinement, focusing on resolving twin domains via CrysAlis PRO. Validate molecular packing using π-π stacking metrics (e.g., centroid distances of 3.6–3.7 Å) and hydrogen-bonding networks .
Advanced: How can regioselectivity challenges during the aromatic substitution step be addressed?
Answer:
Regioselectivity in the nucleophilic aromatic substitution (SNAr) between 4-bromophenol and 1,2-dichloro-4-nitrobenzene is influenced by electronic effects. Use DFT calculations to predict activation energies for para vs. meta substitution. Confirm outcomes via -NMR (e.g., characteristic doublets at δ 8.16–8.42 ppm for nitro-substituted protons) and compare with literature data .
Advanced: What analytical methods detect and quantify by-products like dehalogenated derivatives?
Answer:
By-products (e.g., 1-(4-bromophenoxy)-4-nitrobenzene from debromination) are identified using high-resolution LC-MS with electrospray ionization (ESI). Quantify impurities via GC-FID with internal standards. Purity thresholds (>98%) should align with COA specifications from analytical-grade suppliers .
Basic: What in vitro assays are suitable for preliminary pharmacological activity screening?
Answer:
Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines. Dose-response curves (IC) should be normalized to positive controls (e.g., cisplatin for anticancer activity) .
Advanced: How does the compound’s environmental persistence correlate with its brominated aromatic structure?
Answer:
Brominated aromatics are persistent organic pollutants (POPs). Assess biodegradability via OECD 301F respirometry. Monitor bioaccumulation potential using log (octanol-water partition coefficient) predictions from EPI Suite™. Regulatory compliance requires adherence to Clean Water Act Priority Pollutant guidelines (40CFR423) .
Advanced: What computational models predict the compound’s reactivity in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Compare Mulliken charges on bromine and nitro-substituted carbons to experimental -NMR shifts (e.g., δ 144.4 ppm for nitro-bearing carbons) .
Basic: How stable is the compound under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies (ICH Q1A guidelines):
- Acidic/alkaline hydrolysis: Incubate in 0.1M HCl/NaOH at 40°C for 72h, analyze via HPLC.
- Thermal stability: Store solid samples at 25°C, 40°C, and 60°C for 4 weeks; monitor degradation by TLC. Nitro groups are stable below 100°C, but bromine may hydrolyze under prolonged acidic conditions .
Advanced: What alternative synthetic routes (e.g., cross-coupling) improve yield or selectivity?
Answer:
Explore Suzuki-Miyaura coupling using Pd(PPh) catalyst: React 4-bromophenylboronic acid with 2-bromo-4-nitrochlorobenzene. Optimize ligand/base systems (e.g., KCO in DMF at 80°C). Characterize regioselectivity via -NROESY to confirm coupling positions .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Storage: Store in amber vials at –20°C to prevent photodegradation. Use desiccants to avoid hydration.
- PPE: Wear nitrile gloves, safety goggles, and lab coats.
- Waste disposal: Neutralize acidic/basic residues before incineration (per EPA guidelines). Refer to SDS for acute toxicity data (e.g., LD in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
